Pentafluorophenyl Biotinamidopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentafluorophenyl Biotinamidopentanoate is a synthetic compound that combines the properties of pentafluorophenyl esters and biotin. Pentafluorophenyl esters are known for their stability and reactivity, making them useful in various chemical reactions, particularly in bioconjugation. Biotin, on the other hand, is a vitamin that plays a crucial role in cellular processes. The combination of these two components results in a compound with unique properties that are valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl Biotinamidopentanoate typically involves the reaction of pentafluorophenyl esters with biotin derivatives. One common method is the use of activated ester chemistry, where pentafluorophenyl esters react with amine groups on biotin derivatives under mild conditions. This reaction is often carried out in organic solvents such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Pentafluorophenyl Biotinamidopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Common Reagents and Conditions
Nucleophiles: Primary amines are commonly used in substitution reactions with this compound.
Solvents: Organic solvents like dichloromethane and dimethylformamide are frequently used.
Catalysts: Bases such as triethylamine are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions include biotin derivatives and pentafluorophenol, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pentafluorophenyl Biotinamidopentanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Pentafluorophenyl Biotinamidopentanoate involves the formation of stable amide bonds through nucleophilic substitution reactions. The pentafluorophenyl ester group is highly reactive towards nucleophiles, allowing for efficient conjugation with amine-containing molecules. This property is particularly useful in bioconjugation, where the compound can be used to attach biotin to proteins, peptides, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorophenyl Esters: These compounds share the reactive ester group but lack the biotin moiety, limiting their applications in bioconjugation.
N-Hydroxysuccinimide (NHS) Esters: NHS esters are also used in bioconjugation but are more susceptible to hydrolysis compared to pentafluorophenyl esters.
Uniqueness
Pentafluorophenyl Biotinamidopentanoate is unique due to its combination of the stable and reactive pentafluorophenyl ester group with the biologically active biotin moiety. This dual functionality makes it highly valuable in various scientific and industrial applications, particularly in the fields of bioconjugation and molecular biology .
Eigenschaften
Molekularformel |
C22H24F5N3O6S |
---|---|
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-4-[[5-oxo-5-(2,3,4,5,6-pentafluorophenoxy)pentyl]carbamoyl]-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |
InChI |
InChI=1S/C22H24F5N3O6S/c23-13-14(24)16(26)18(17(27)15(13)25)36-12(33)6-2-4-8-28-20(34)22(7-3-1-5-11(31)32)19-10(9-37-22)29-21(35)30-19/h10,19H,1-9H2,(H,28,34)(H,31,32)(H2,29,30,35)/t10-,19-,22-/m0/s1 |
InChI-Schlüssel |
LVAOQRXMFCMJHY-BFSHLVKISA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@](S1)(CCCCC(=O)O)C(=O)NCCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)(CCCCC(=O)O)C(=O)NCCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.